(2S,5R)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate
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Description
Synthesis Analysis
The synthesis of related oxathiolane nucleosides involves multi-step procedures starting from basic nucleoside precursors. For example, the synthesis of various 1,3-oxathiolane nucleosides with potential antiviral activities involves transglycosylation reactions, followed by deprotection of blocking groups (Mao Liu et al., 2000). Similarly, asymmetric synthesis methods have been employed to create enantiomerically pure oxathiolanyl nucleosides as potential anti-HIV agents (L. Jeong et al., 1993).
Molecular Structure Analysis
The absolute configuration and molecular structure of related compounds, such as the antiviral agent cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (FTC), have been determined through X-ray crystallographic analysis. These analyses confirm the active enantiomers and provide insight into the conformational features of these nucleoside analogues (P. Roey et al., 1993).
Chemical Reactions and Properties
The synthesis of related compounds often involves unique chemical reactions, such as the use of trimethylsilyl trifluoromethanesulfonate as a catalyst in anhydrous conditions, to achieve the desired modifications and obtain compounds with potential antiviral activities (Mao Liu et al., 2000).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior and potential applications. However, specific data on the physical properties of the mentioned compound are not readily available in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for the potential application of these compounds in therapeutic settings. Research on similar oxathiolane nucleosides suggests a variety of biological activities, including antiviral properties, based on their chemical structure and modifications (L. Jeong et al., 1993).
Scientific Research Applications
Chemistry of Fluorinated Pyrimidines
Fluorinated pyrimidines, including compounds structurally related to the one , are crucial in cancer treatment. The synthesis methods for fluorouracil (5-FU), a widely used fluorinated pyrimidine, involve techniques that can incorporate radioactive and stable isotopes to study its metabolism and biodistribution. Research has shown that fluorinated pyrimidines interfere with RNA and DNA, altering their structure and dynamics. This interference is crucial for understanding their mechanism of action in cancer therapy. The review by Gmeiner (2020) highlights recent advancements in fluorine chemistry that have improved the precision in using fluorinated pyrimidines for cancer treatment, pointing to a potential research application for similar compounds (Gmeiner, 2020).
Pyranopyrimidine Scaffolds
Research on pyranopyrimidine scaffolds, which share a similar pyrimidine core, has found significant synthetic applications in the medicinal and pharmaceutical industries due to their broad bioavailability. Parmar, Vala, and Patel (2023) discuss the importance of hybrid catalysts in synthesizing these scaffolds and their applications in developing lead molecules for medicinal purposes. The review covers synthetic pathways employed for developing derivatives through multicomponent reactions, indicating a research application area for complex pyrimidine derivatives (Parmar, Vala, & Patel, 2023).
Mechanistic Insights from HIV-1 Reverse Transcriptase Studies
Ray et al. (2003) provide insights into the effects of fluorine substitution on cytidine nucleotide analogues, specifically in the context of HIV-1 reverse transcriptase (RT) activity. Fluorine's addition to pyrimidine rings affects kinetic parameters and enhances the overall efficiency of nucleotide incorporation by RT. This mechanistic understanding is vital for improving the potency and selectivity of antiviral agents, suggesting another research application avenue for similar fluorinated compounds (Ray et al., 2003).
properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCQXVTOIJYOT-GZKBPPOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro ent-Lamivudine Acid D-Menthol Ester |
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